molecular formula C30H40ClNO4 B12293555 (E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid;hydrochloride

(E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid;hydrochloride

货号: B12293555
分子量: 514.1 g/mol
InChI 键: ZYOBZRTZRQKKNC-YZNAXZRYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vapiprost hydrochloride is a small molecule drug developed by GlaxoSmithKline (GSK). It is a thromboxane A2 receptor antagonist, which means it blocks the action of thromboxane A2, a compound involved in platelet aggregation and vasoconstriction. This compound has been investigated for its potential therapeutic applications in cardiovascular diseases, respiratory diseases, and immune system disorders .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of vapiprost hydrochloride involves several steps. One of the key steps includes the reaction with piperidine followed by hydrolysis to give hydroxynorbornanone. This intermediate is then alkylated with biphenylmethylbromide under phase-transfer catalysis to yield the final product .

Industrial Production Methods

Industrial production methods for vapiprost hydrochloride are not extensively documented in the public domain. the general approach involves multi-step organic synthesis under controlled conditions to ensure high purity and yield.

化学反应分析

Types of Reactions

Vapiprost hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: Alkylation with biphenylmethylbromide.

    Hydrolysis: Conversion of intermediates to hydroxynorbornanone.

Common Reagents and Conditions

    Piperidine: Used in the initial reaction step.

    Biphenylmethylbromide: Used for alkylation under phase-transfer catalysis.

    Hydrolysis Agents: Employed to convert intermediates.

Major Products Formed

The major product formed from these reactions is vapiprost hydrochloride itself, with intermediates such as hydroxynorbornanone and norbornanone being key steps in the synthesis .

作用机制

Vapiprost hydrochloride exerts its effects by blocking the thromboxane A2 receptor (TBXA2R). Thromboxane A2 is involved in platelet aggregation and vasoconstriction, and by inhibiting its receptor, vapiprost hydrochloride can reduce these effects. This mechanism is particularly beneficial in conditions like coronary artery disease, where thromboxane A2 plays a significant role in pathophysiology .

相似化合物的比较

Similar Compounds

Uniqueness

Vapiprost hydrochloride is unique due to its specific targeting of the thromboxane A2 receptor, making it a potent inhibitor of platelet aggregation and vasoconstriction. Its development by GSK and its extensive research in various therapeutic areas highlight its potential .

属性

分子式

C30H40ClNO4

分子量

514.1 g/mol

IUPAC 名称

(E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid;hydrochloride

InChI

InChI=1S/C30H39NO4.ClH/c32-27-21-28(35-22-23-15-17-25(18-16-23)24-11-5-3-6-12-24)26(13-7-1-2-8-14-29(33)34)30(27)31-19-9-4-10-20-31;/h1-3,5-6,11-12,15-18,26-28,30,32H,4,7-10,13-14,19-22H2,(H,33,34);1H/b2-1+;/t26-,27-,28-,30+;/m0./s1

InChI 键

ZYOBZRTZRQKKNC-YZNAXZRYSA-N

手性 SMILES

C1CCN(CC1)[C@H]2[C@H](C[C@@H]([C@@H]2CC/C=C/CCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl

规范 SMILES

C1CCN(CC1)C2C(CC(C2CCC=CCCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。